molecular formula C17H23NO5 B009561 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one CAS No. 100783-52-6

9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one

Cat. No.: B009561
CAS No.: 100783-52-6
M. Wt: 321.4 g/mol
InChI Key: JMKXKJDTSWVGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, also known as DOI, is a psychedelic drug that has been widely studied for its potential therapeutic applications.

Mechanism of Action

9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one acts primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including the 5-HT2C receptor. This compound's effects are believed to be mediated by its ability to activate these receptors, leading to changes in neurotransmitter release and signaling in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. However, one limitation is that this compound can be difficult to work with due to its high potency and potential for toxicity.

Future Directions

There are many potential future directions for research on 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, including further exploration of its therapeutic potential for mental health disorders, as well as its potential as a tool for neuroscience research. Additionally, there is a need for further study on the long-term effects of this compound use, as well as its potential for abuse and addiction.
In conclusion, this compound is a psychedelic drug that has been widely studied for its potential therapeutic applications and its role in neuroscience research. While there are still many questions to be answered about its mechanism of action and long-term effects, this compound has shown promise as a tool for understanding the brain and treating mental health disorders.

Synthesis Methods

9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The Bischler-Napieralski reaction involves the condensation of a beta-amino ketone with an acid chloride, followed by cyclization to form the isoquinoline ring. Both methods have been used successfully to synthesize this compound.

Scientific Research Applications

9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin receptors in the brain.

Properties

100783-52-6

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one

InChI

InChI=1S/C17H23NO5/c1-3-21-14-7-11-5-6-18-16(12(9-19)10-23-17(18)20)13(11)8-15(14)22-4-2/h7-8,12,16,19H,3-6,9-10H2,1-2H3

InChI Key

JMKXKJDTSWVGFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC

Canonical SMILES

CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC

synonyms

2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)-

Origin of Product

United States

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